2-(3-Chloropropoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMBHSVJQOBHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434109 | |
| Record name | 2-(3-chloropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151719-71-0 | |
| Record name | 2-(3-chloropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Substituted Aniline Scaffolds in Synthetic Methodologies
Substituted anilines are a cornerstone class of compounds in organic synthesis, serving as essential intermediates for a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. rsc.org Their importance stems from the reactivity of the amino group, which can be readily transformed into a multitude of other functional groups such as amides, imines, and carbamates, or used to construct nitrogen-containing heterocycles. rsc.org Primary anilines are especially versatile starting materials for creating diverse aniline (B41778) derivatives. rsc.org
Modern synthetic chemistry has increasingly focused on developing more efficient and atom-economical methods to produce these valuable scaffolds. Significant progress has been made in transition-metal-catalyzed C-H functionalization, which allows for the direct conversion of aromatic C-H bonds to C-NH2 bonds, bypassing the need for pre-functionalized substrates. rsc.org For example, copper-mediated C-H amination has emerged as a powerful, redox-neutral strategy. rsc.org Furthermore, multicomponent reactions catalyzed by metals like gold provide modular and convergent pathways to highly substituted anilines from simple precursors. researchgate.net These advanced methodologies highlight the central role of the aniline framework in constructing molecular complexity and underscore the continuous innovation in the field. rsc.orgresearchgate.net The development of such synthetic tools is crucial for accessing novel chemical space and enabling the synthesis of complex targets, including various heterocyclic systems like indoles, carbazoles, and quinolines. organic-chemistry.orgmit.edu
Overview of Research Trajectories for 2 3 Chloropropoxy Aniline and Its Analogues
Direct Synthesis Approaches for this compound
Direct synthesis of this compound primarily involves the transformation of a pre-functionalized aromatic ring to introduce the aniline moiety.
Reduction-Based Synthetic Routes
A prevalent and effective method for the synthesis of this compound is the reduction of a corresponding nitroaromatic precursor. This two-step approach typically begins with the synthesis of a nitrobenzene (B124822) derivative containing the 3-chloropropoxy side chain, followed by the reduction of the nitro group to an amine.
A common precursor is a 2-(3-chloropropoxy)-nitrobenzene derivative. For instance, 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene (B1356495) can be synthesized and subsequently reduced to yield 3-(3-Chloropropoxy)-4-methoxyaniline. The reduction can be achieved using various reducing agents. A mixture of tin(II) chloride dihydrate in an organic solvent like ethyl acetate (B1210297) is a well-established method for this transformation. google.comgoogle.com The reaction is typically heated to reflux to ensure complete conversion. google.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is another widely used and cleaner alternative for this reduction. google.comnih.gov
Table 1: Reduction-Based Synthesis of Anilines from Nitro Precursors
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | SnCl₂·2H₂O, Ethyl Acetate | 3-(3-Chloropropoxy)-4-methoxyaniline | google.comgoogle.com |
| 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | Pd/C, H₂ | 3-(3-Chloropropoxy)-4-methoxyaniline | google.com |
| Nitro compound 60 | Pd/C, H₂ | Amino product 65 | nih.gov |
| Nitro derivatives 82a-f | Pd/C, H₂ | Amino derivatives 83a-f | nih.gov |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) plays a more significant role in the synthesis of the precursors to this compound rather than in its direct formation. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comorganicchemistrytutor.com
The formation of the ether linkage in the nitro precursors is a classic example of an SNAr reaction. For instance, a substituted nitrophenol can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide like 1-bromo-3-chloropropane (B140262). google.comresearchgate.net
Direct synthesis of this compound via SNAr, where a leaving group on an aniline derivative is displaced by a 3-chloropropoxy nucleophile, is less common. This is because the amino group is an activating group, making the aromatic ring electron-rich and thus less susceptible to nucleophilic attack unless other strong electron-withdrawing groups are present.
Multi-Step Preparations from Precursors
Multi-step synthesis provides a versatile platform for the preparation of this compound and its derivatives, often starting from readily available materials. uva.nl These sequences allow for the careful introduction and manipulation of functional groups to build the target molecule. masterorganicchemistry.com
A prominent multi-step route involves the initial synthesis of a functionalized nitrobenzene, as detailed previously. For example, 2-methoxy-5-nitrophenol (B41512) can be reacted with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene. google.com This intermediate is then subjected to a reduction step to afford the corresponding aniline derivative. google.com
Another multi-step approach can start from benzoic acid derivatives. For instance, a substituted 4-hydroxybenzoic acid can be esterified and then alkylated with a chloropropylating agent. Subsequent chemical transformations, which may include nitration and reduction, can then be employed to introduce the amino group at the desired position.
Synthesis of Key Intermediates Incorporating the 3-Chloropropoxy Moiety
Preparation of Chloropropoxy-Substituted Benzoic Acid Derivatives
Chloropropoxy-substituted benzoic acids and their esters are valuable intermediates. A common method for their synthesis involves the alkylation of a hydroxybenzoic acid derivative. For example, methyl 4-hydroxybenzoate (B8730719) can be reacted with 3-chloropropanol in the presence of an acid catalyst to form methyl 4-(3-chloropropoxy)benzoate. evitachem.com Alternatively, the reaction can be carried out with a haloalkane like 1-bromo-3-chloropropane under basic conditions. nih.gov
These ester intermediates can then be hydrolyzed to the corresponding carboxylic acids, such as 4-(3-chloropropoxy)benzoic acid, which can be used in subsequent amide coupling reactions. mdpi.com
Table 2: Synthesis of Chloropropoxy-Substituted Benzoic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| Methyl 4-hydroxybenzoate | 3-Chloropropanol, Acid catalyst | Methyl 4-(3-chloropropoxy)benzoate | evitachem.com |
| Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate (after nitration) | nih.gov |
| 4-(3-chloropropoxy)benzoic acid | EDC·HCl, DMAP, Et₃N | Amide derivatives | mdpi.com |
| Methyl 4-(3-chlooropropoxy)-3-methoxy-2-nitrobenzoate | KOH, Methanol/Water | 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzoic acid | nih.gov |
Formation of Chloropropoxy-Substituted Nitrobenzenes
Chloropropoxy-substituted nitrobenzenes are the most direct precursors to the target anilines via reduction. Their synthesis is typically achieved through the Williamson ether synthesis, a type of SNAr reaction. In this method, a nitrophenol is treated with a base to form a phenoxide ion, which then reacts with a 3-halopropane, such as 1-bromo-3-chloropropane. google.comresearchgate.net
For example, 2-methoxy-5-nitrophenol reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate to yield 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene. google.com Similarly, m-nitrophenol can be condensed with 1-bromo-3-chloropropane to produce 1-(3-chloropropoxy)-3-nitrobenzene. researchgate.net
Table 3: Synthesis of Chloropropoxy-Substituted Nitrobenzenes
| Starting Material | Reagent(s) | Product | Reference |
| 2-Methoxy-5-nitrophenol | 1-Bromo-3-chloropropane, K₂CO₃, DMF | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | google.com |
| m-Nitrophenol | 1-Bromo-3-chloropropane, K₂CO₃, Ethyl methyl ketone | 1-(3-Chloropropoxy)-3-nitrobenzene | researchgate.net |
An in-depth examination of the synthesis and derivatization of this compound and its analogues reveals a versatile scaffold for the construction of complex chemical entities. This article explores the synthetic methodologies for preparing chloropropoxy-substituted anilines and delves into their subsequent advanced transformations, including cyclization, coupling, and amidation reactions, as well as strategies for achieving chemo- and regioselectivity.
Reactivity and Mechanistic Investigations of 2 3 Chloropropoxy Aniline and Its Derivatives
Reactions at the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the primary amine is central to the reactivity of 2-(3-Chloropropoxy)aniline, making it a potent nucleophile and a weak base.
Alkylation and Acylation Processes
The nitrogen center of this compound can readily undergo N-alkylation and N-acylation. In N-alkylation, the amine attacks an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction conditions, such as the solvent, temperature, and the nature of the alkylating agent, determine the extent of alkylation. While specific studies on this compound are not extensively documented, the general reactivity of anilines suggests that both mono- and di-alkylation are possible. Competition between N-alkylation and C-alkylation on the aromatic ring can also occur, particularly under Friedel-Crafts conditions. researchgate.netepa.gov
N-acylation of this compound with acyl chlorides or anhydrides is a common method to protect the amino group or to synthesize amide derivatives. This reaction is typically rapid and exothermic. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-(3-chloropropoxy)phenyl)acetamide. This transformation is crucial in synthetic strategies where the high reactivity of the amino group needs to be moderated for subsequent reactions. nih.govrsc.orgbyjus.com The resulting amide is significantly less basic and less activating towards the aromatic ring.
A potential intramolecular reaction to consider is the cyclization where the aniline nitrogen attacks the electrophilic carbon of the chloropropyl chain to form a six-membered heterocyclic ring, N-(2-propoxyphenyl)azetidine, under basic conditions.
Diazotization and Transformations of Diazonium Salts
Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt, 2-(3-Chloropropoxy)benzenediazonium chloride.
The resulting diazonium salt is a valuable intermediate in organic synthesis due to the excellent leaving group ability of dinitrogen gas (N₂). These salts can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring that are otherwise difficult to install directly. organic-chemistry.orgwikipedia.org
Table 1: Potential Transformations of 2-(3-Chloropropoxy)benzenediazonium Salt
| Reagent | Reaction Name | Product |
|---|---|---|
| CuCl/HCl | Sandmeyer Reaction | 1-Chloro-2-(3-chloropropoxy)benzene |
| CuBr/HBr | Sandmeyer Reaction | 1-Bromo-2-(3-chloropropoxy)benzene |
| CuCN/KCN | Sandmeyer Reaction | 2-(3-Chloropropoxy)benzonitrile |
| KI | Sandmeyer-type | 1-Iodo-2-(3-chloropropoxy)benzene |
| H₂O, Δ | Hydrolysis | 2-(3-Chloropropoxy)phenol |
| HBF₄, Δ | Schiemann Reaction | 1-Fluoro-2-(3-chloropropoxy)benzene |
These transformations provide a powerful synthetic route to a diverse array of substituted chloropropoxybenzene derivatives. youtube.comnih.gov
Influence of Basic Character on Reaction Pathways
This basicity is a critical factor in many of its reactions. In acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This deactivates the aromatic ring towards electrophilic substitution and prevents reactions at the nitrogen center that require a nucleophilic amine. byjus.comchemistrysteps.com For example, Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com Similarly, nitration of anilines in strong acid can lead to a significant amount of the meta-substituted product because the electrophile attacks the deactivated anilinium ion. byjus.com
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic attack due to the strong electron-donating effect of the amino group and the moderate activating effect of the alkoxy group.
Electrophilic Aromatic Substitution Reactions
The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). byjus.comijrar.org The ortho-alkoxy group also directs incoming electrophiles to the ortho and para positions relative to it. In this compound, the amino group is at position 1 and the alkoxy group is at position 2. The directing effects of both groups reinforce each other, strongly favoring substitution at the para-position (position 4) and the other ortho-position relative to the amine (position 6). Steric hindrance from the 3-chloropropoxy group may slightly disfavor substitution at position 3.
Halogenation: Anilines react readily with halogens. For instance, the reaction of aniline with bromine water leads to the immediate formation of a white precipitate of 2,4,6-tribromoaniline. byjus.comyoutube.com For this compound, a similar high reactivity is expected. To achieve mono-substitution, the reactivity of the amino group must be tempered, typically by acetylation to form an anilide. The less activating acetamido group then directs halogenation primarily to the para position. youtube.com
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic due to the oxidation of the amino group and the formation of the anilinium ion, which directs nitration to the meta position. byjus.commasterorganicchemistry.com Therefore, the standard procedure involves protecting the amino group by acylation. The resulting acetanilide (B955) can then be nitrated, which will predominantly yield the para-nitro product. Subsequent hydrolysis of the amide restores the amino group.
Sulfonation: Sulfonation of aniline with fuming sulfuric acid typically yields sulfanilic acid (4-aminobenzenesulfonic acid). byjus.com For this compound, sulfonation would be expected to occur at the para position to the amino group.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound (after protection/deprotection where necessary)
| Reaction | Reagents | Major Product |
|---|---|---|
| Bromination | 1. Ac₂O; 2. Br₂/CH₃COOH; 3. H₃O⁺/Δ | 4-Bromo-2-(3-chloropropoxy)aniline |
| Chlorination | 1. Ac₂O; 2. Cl₂/CH₃COOH; 3. H₃O⁺/Δ | 4-Chloro-2-(3-chloropropoxy)aniline |
| Nitration | 1. Ac₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺/Δ | 4-Nitro-2-(3-chloropropoxy)aniline |
Oxidation Reactions and Their Products
Anilines are susceptible to oxidation, and the products depend on the oxidizing agent and reaction conditions. byjus.comcollegedunia.com Freshly distilled aniline is a colorless oil, but it darkens on exposure to air and light due to the formation of colored oxidation products. researchgate.net
Strong oxidizing agents like potassium permanganate (B83412) or dichromate can lead to a complex mixture of products, including quinones and polymeric materials often referred to as aniline black. researchgate.net The oxidation of aniline can be controlled to yield specific products. For instance, oxidation with hydrogen peroxide can produce different products depending on the catalyst and conditions.
The oxidation of this compound, while not specifically detailed in the literature, would be expected to follow similar pathways. The presence of the electron-donating groups may increase the susceptibility to oxidation. Controlled oxidation could potentially lead to nitroso, nitro, or azo compounds. For example, oxidation with Caro's acid (peroxymonosulfuric acid) is a known method for converting anilines to the corresponding nitrosobenzenes and then to nitrobenzenes.
Reactions Involving the Chloropropoxy Side Chain
The side chain of this compound is the primary site for reactions leading to the formation of more complex derivatives. The terminal chlorine atom is a competent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions of the Alkyl Chloride
The primary alkyl chloride on the propoxy chain is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism. ucalgary.ca This reaction involves the attack of an electron-rich species (the nucleophile) on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion. quora.com
A significant and widely studied reaction of this compound is its intramolecular nucleophilic substitution, or cyclization. In this process, the aniline nitrogen atom, with its lone pair of electrons, acts as the internal nucleophile. ucalgary.caquora.com This attack on the terminal alkyl chloride leads to the formation of a seven-membered heterocyclic ring, specifically a substituted 1,4-benzoxazepine (B8686809). This type of cyclization is a key step in the synthesis of various biologically active compounds. The reaction is typically facilitated by a base to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.
External nucleophiles can also react with the alkyl chloride. For instance, reaction with various amines, thiols, or alkoxides can lead to the synthesis of a diverse range of derivatives. The efficiency of these reactions depends on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.
| Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Aniline (intramolecular) | 1,4-Benzoxazepine derivative | Base (e.g., K2CO3), high temperature |
| Secondary Amine (e.g., Piperidine) | Tertiary amine derivative | Base, polar aprotic solvent |
| Thiolate | Thioether derivative | Base (e.g., NaH), THF |
| Alkoxide | Ether derivative | Base (e.g., NaH), polar solvent |
Ether Cleavage and Related Transformations
The ether bond in this compound, being an aryl alkyl ether, is generally stable to many reagents. libretexts.org However, it can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com The mechanism for this cleavage is an acid-catalyzed nucleophilic substitution. wikipedia.org
The process begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule). ucalgary.ca A halide ion (Br⁻ or I⁻), acting as a nucleophile, then attacks the alkyl carbon adjacent to the oxygen. chemistrysteps.comucalgary.ca For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenol is stronger due to sp² hybridization and resonance. This results in the formation of 2-aminophenol (B121084) and a 1,3-dihalopropane. ucalgary.ca
Due to the high stability of ethers, these cleavage reactions are less common than substitutions at the alkyl chloride and require forcing conditions. wikipedia.org Milder, more modern methods for aryl-alkyl ether cleavage exist, such as using Lewis acids like tris(pentafluorophenyl)borane (B72294) with a silane, but their application to this specific substrate is not widely documented. researchgate.net
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Insights into Multi-Step Reaction Mechanisms and Intermediates
The formation of heterocyclic products from this compound often involves multi-step pathways. For example, in the base-catalyzed intramolecular cyclization, the first step is the deprotonation of the aniline nitrogen to form a more potent nucleophile, an anilide anion. This intermediate then undergoes the intramolecular SN2 attack on the carbon bearing the chlorine, passing through a cyclic transition state to form the final 1,4-benzoxazepine product.
In reactions involving external nucleophiles, the mechanism is a straightforward bimolecular substitution. However, side reactions can occur. For instance, if the conditions are too harsh, elimination reactions could potentially compete with substitution, although this is less likely for a primary chloride. The nature of the solvent can also play a critical role, with polar aprotic solvents generally favoring SN2 reactions.
Radical and Ionic Pathways in Derivative Formation
The vast majority of reactions involving the chloropropoxy side chain of this compound proceed through ionic pathways. The nucleophilic substitution at the primary alkyl chloride is a classic example of an SN2 reaction, which is an ionic, concerted process. ucalgary.ca The ether cleavage by strong acids also proceeds via an ionic mechanism, involving protonation and subsequent attack by a nucleophilic anion. chemistrysteps.comucalgary.ca
Radical pathways are not typically observed for these transformations unless specific radical initiators (like AIBN) or photolytic conditions are employed. While some reductions of related functional groups, such as the reductive removal of a diazonium group, can proceed via radical mechanisms, the standard substitution and cyclization reactions of this compound are dominated by ionic intermediates and transition states. libretexts.org
Spectroscopic and Structural Elucidation of 2 3 Chloropropoxy Aniline and Its Derivatives
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy is a powerful non-destructive tool for identifying the functional groups present in a molecule. nih.gov Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecular bonds, but due to different selection rules, they often provide complementary information. nih.govvliz.be
The vibrational spectrum of 2-(3-Chloropropoxy)aniline is dominated by the characteristic modes of its three main components: the aniline (B41778) ring, the ether linkage, and the chloroalkane chain.
Aniline Moiety: The primary amine (-NH₂) group gives rise to distinct bands. Typically, two bands are observed for the N-H stretching vibrations: an asymmetric stretch (νₐₛ) near 3450-3400 cm⁻¹ and a symmetric stretch (νₛ) around 3350-3300 cm⁻¹. nsf.govresearchgate.net The N-H scissoring (bending) vibration is found in the 1650-1580 cm⁻¹ region. The aromatic ring itself produces characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ range. researchgate.net
Ether Linkage: The presence of the propoxy group is confirmed by the C-O-C stretching vibrations. The asymmetric stretch is the most prominent, appearing as a strong band in the 1260-1200 cm⁻¹ region of the infrared spectrum. A corresponding symmetric stretching mode is typically weaker in the IR but may be stronger in the Raman spectrum, usually found around 1070-1020 cm⁻¹.
Chloropropyl Chain: The aliphatic C-H stretching vibrations of the three methylene (B1212753) (-CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The C-Cl stretching vibration is found in the fingerprint region of the spectrum, generally between 750-650 cm⁻¹, and can be useful for confirming the presence of the chlorine atom. nih.gov
The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectrum |
| Amine (-NH₂) | Asymmetric Stretch | 3450 - 3400 | FTIR / Raman |
| Amine (-NH₂) | Symmetric Stretch | 3350 - 3300 | FTIR / Raman |
| Amine (-NH₂) | Scissoring (Bend) | 1650 - 1580 | FTIR |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | FTIR / Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR / Raman |
| Propoxy Chain (-CH₂-) | C-H Stretch | 2960 - 2850 | FTIR / Raman |
| Ether (-C-O-C-) | Asymmetric Stretch | 1260 - 1200 | FTIR |
| Alkyl Halide (-C-Cl) | C-Cl Stretch | 750 - 650 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.
The ¹H-NMR spectrum of this compound provides a wealth of information. Each unique proton or group of equivalent protons in the molecule generates a distinct signal.
Aromatic Protons (H-Ar): The four protons on the aniline ring are chemically non-equivalent and are expected to resonate in the aromatic region, approximately δ 6.7-7.2 ppm. Due to their proximity and coupling to each other, they will likely appear as a complex set of overlapping multiplets.
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is variable (often δ 3.5-4.5 ppm) and can be influenced by solvent, concentration, and temperature. This signal can be confirmed by its disappearance upon D₂O exchange.
Propoxy Chain Protons: The three methylene groups of the side chain are distinct:
-O-CH₂- (Ha): These protons are adjacent to the electron-withdrawing oxygen atom and are expected to be the most downfield of the aliphatic protons, appearing as a triplet around δ 4.1 ppm.
-CH₂-Cl (Hc): These protons are adjacent to the chlorine atom and will also be downfield, resonating as a triplet near δ 3.8 ppm.
-CH₂- (Hb): The central methylene protons are coupled to both Ha and Hc and are expected to appear as a multiplet (specifically, a quintet or triplet of triplets) around δ 2.3 ppm.
A summary of the predicted ¹H-NMR data is presented below.
| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-Ar | Aromatic Ring | 6.7 - 7.2 | Multiplet |
| -NH₂ | Primary Amine | 3.5 - 4.5 | Broad Singlet |
| Ha | -O-CH₂- | ~ 4.1 | Triplet |
| Hb | -CH₂- (central) | ~ 2.3 | Multiplet/Quintet |
| Hc | -CH₂-Cl | ~ 3.8 | Triplet |
The ¹³C-NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, all nine carbon atoms are chemically distinct and should produce nine separate signals.
Aromatic Carbons: Six signals are expected in the δ 110-150 ppm range. The carbon directly attached to the oxygen (C-O) will be significantly downfield (~147 ppm), as will the carbon bonded to the nitrogen (C-N, ~137 ppm). The other four aromatic carbons will appear at higher fields.
Propoxy Chain Carbons: The three aliphatic carbons will resonate upfield:
-O-CH₂-: The carbon bonded to oxygen is the most downfield of the aliphatic carbons, expected around δ 66 ppm.
-CH₂-Cl: The carbon bonded to chlorine is expected near δ 42 ppm.
-CH₂- (central): The central carbon atom is the most shielded and will appear furthest upfield, around δ 32 ppm.
The predicted ¹³C-NMR chemical shifts are tabulated below.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C-O | Aromatic | ~ 147 |
| C-N | Aromatic | ~ 137 |
| C-H (x4) | Aromatic | 115 - 122 |
| -O-CH₂- | Aliphatic | ~ 66 |
| -CH₂-Cl | Aliphatic | ~ 42 |
| -CH₂- (central) | Aliphatic | ~ 32 |
While this compound itself is achiral, advanced NMR techniques are indispensable for confirming its structure and would be crucial for determining the stereochemistry of any chiral derivatives. ipb.pt
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other (typically on adjacent carbons). This would definitively establish the connectivity of the propoxy chain by showing correlations between the Ha/Hb protons and the Hb/Hc protons.
Heteronuclear Correlation (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached. mdpi.com This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (over two or three bonds). ipb.pt This is particularly useful for connecting different parts of the molecule. For instance, a correlation between the Ha protons (-O-CH₂-) and the aromatic C-O carbon would provide definitive proof that the chloropropoxy chain is attached to the aniline ring via the ether linkage.
Stereochemical Assignment in Derivatives: If a chiral center were introduced into a derivative of this compound, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. ipb.pt This information allows for the determination of the relative stereochemistry of substituents in a molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and probing the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass. Compounds with an odd number of nitrogen atoms, such as anilines, typically exhibit a molecular ion peak at an odd mass-to-charge ratio (m/z). youtube.comlibretexts.org
The fragmentation of this compound under EI conditions can be predicted to follow several characteristic pathways based on its structure, which includes an aniline core, an ether linkage, and an alkyl halide chain. The stability of the resulting fragments dictates the observed fragmentation pattern.
Key Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation route for ethers and amines involves cleavage of the bond adjacent (alpha) to the heteroatom. libretexts.orglibretexts.org For this compound, this would involve the cleavage of the C-C bond next to the ether oxygen on the propoxy chain or the C-O bond itself.
Loss of the Alkyl Side Chain: A significant fragmentation pathway is the cleavage of the ether bond, leading to the loss of the entire 3-chloropropoxy group as a radical, or the loss of a chloropropyl cation. This would generate a prominent ion corresponding to the 2-aminophenol (B121084) radical cation.
Cleavage within the Side Chain: Fragmentation can occur along the chloropropyl chain, leading to the loss of smaller neutral fragments like C2H4 (ethene) or a chlorine radical.
Aniline Ring Fragmentation: The aromatic ring itself can undergo fragmentation, a common feature in the mass spectra of anilines, although often less prominent than the initial side-chain cleavages. acs.org
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation.
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Description of Loss |
|---|---|---|
| 185/187 | [C₉H₁₂ClNO]⁺ | Molecular Ion (M⁺) peak, showing isotopic pattern for one chlorine atom. |
| 109 | [C₆H₇NO]⁺ | Loss of the 3-chloropropyl radical (•C₃H₆Cl) via ether bond cleavage. |
| 150 | [C₉H₁₂NO]⁺ | Loss of a chlorine radical (•Cl). |
| 77 | [C₃H₆Cl]⁺ | Chloropropyl cation formed from cleavage. |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The aniline chromophore is characterized by two primary absorption bands in the UV region, which are attributed to π→π* electronic transitions of the benzene (B151609) ring. researchgate.netresearchgate.net
The presence of the amino (-NH₂) and the ortho-alkoxy (-OC₃H₆Cl) groups significantly influences these transitions. Both groups are considered auxochromes, meaning they modify the absorption of the chromophore. As electron-donating groups, they typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. acs.org
For this compound, the spectrum is expected to resemble that of other ortho-alkoxy anilines.
Primary Band (E₂-band): This high-energy transition is typically observed in the range of 230-240 nm. researchgate.net
Secondary Band (B-band): This lower-energy transition, which is more sensitive to substituent effects, is expected around 280-295 nm. researchgate.netresearchgate.net
The solvent polarity can also influence the position of these absorption maxima. In polar solvents, hydrogen bonding with the amino group can lead to shifts in the absorption bands.
| Transition Type | Typical Wavelength (λmax) Range | Description |
|---|---|---|
| π→π* (Primary Band) | ~230 - 245 nm | High-intensity absorption corresponding to the excitation of π-electrons in the aromatic ring. researchgate.net |
| π→π* (Secondary Band) | ~280 - 295 nm | Lower-intensity absorption, characteristic of the benzenoid system, shifted by the auxochromic groups. researchgate.net |
Advanced Structural Characterization Techniques
While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This powerful technique provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com
For a crystalline derivative of this compound, X-ray analysis would reveal:
Molecular Conformation: The exact spatial arrangement of the atoms, including the planarity of the aniline ring and the conformation of the flexible chloropropoxy side chain (e.g., gauche or anti).
Bond Parameters: The precise lengths of C-C, C-N, C-O, and C-Cl bonds, which can provide insight into electron delocalization and steric effects. researchgate.net The N–C bond length in anilines is typically shorter than a standard C–N single bond due to π-electron delocalization. researchgate.net
Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions. X-ray diffraction can identify and characterize hydrogen bonds (e.g., N-H···O or N-H···N), van der Waals forces, and potential C-H···π interactions, which are crucial for understanding the supramolecular chemistry of the derivative. nih.govresearchgate.net
The analysis of such derivatives provides an invaluable, experimentally-derived model for the geometry and electronic properties of the parent compound. mdpi.com
| Structural Parameter | Expected Information from X-Ray Diffraction |
|---|---|
| Bond Lengths (Å) | Precise values for all bonds, confirming connectivity and indicating electronic effects (e.g., C-N bond shortening). researchgate.net |
| Bond Angles (°) | Defines the geometry around each atom, revealing any steric strain or distortion from ideal geometries. |
| Torsion Angles (°) | Describes the conformation of the flexible chloropropoxy side chain relative to the aromatic ring. |
| Crystal Packing | Reveals the arrangement of molecules and identifies key intermolecular forces like hydrogen bonds. researchgate.net |
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net Since this compound is achiral, these methods are applicable only to its optically active derivatives. Chirality could be introduced, for example, by synthesizing a derivative with a stereocenter in the side chain or by creating a larger, sterically hindered molecule that exhibits atropisomerism.
The primary techniques in chiroptical spectroscopy are:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light. biu.ac.il An ECD spectrum plots this difference (Δε) against wavelength. Chiral molecules exhibit characteristic positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's absolute configuration and conformation. biu.ac.ilrsc.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region. mdpi.com It provides detailed stereochemical information related to the molecule's vibrational modes.
For a chiral derivative of this compound, ECD or VCD, often combined with quantum chemical calculations, could be used to establish its absolute stereochemistry (i.e., assigning R or S configuration) and to study its conformational preferences in solution. mdpi.com
| Technique | Principle | Information Obtained for Chiral Derivatives |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. biu.ac.il | Determination of absolute configuration, analysis of electronic transitions in chiral chromophores, and conformational analysis. rsc.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. mdpi.com | Detailed stereochemical information from vibrational modes, determination of absolute configuration for complex molecules. |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. researchgate.net | Related to ECD through the Kronig-Kramers relations; also used for stereochemical assignment. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic distribution and energy levels, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. By mapping the energy landscape, researchers can identify various stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes. For 2-(3-Chloropropoxy)aniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the likely sites for electrophilic and nucleophilic attack. An analysis of this compound would reveal the specific atoms or regions that are most likely to participate in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions indicate electron-deficient areas with positive potential (prone to nucleophilic attack). Green areas represent neutral potential. An MEP map of this compound would provide a clear picture of its reactive sites and how it might interact with other molecules.
Analysis of Reactivity and Stability Parameters
From the foundational quantum chemical calculations, several parameters can be derived to quantify a molecule's reactivity and stability.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, contribute to the stabilization of the molecule. NBO analysis provides information about charge transfer between different parts of the molecule and the strength of intramolecular interactions. For this compound, this analysis would detail how electron density is shared between the aniline (B41778) ring, the propoxy chain, and the chlorine atom, offering insights into its electronic stability.
Without access to peer-reviewed research that has performed these specific computational analyses on this compound, any attempt to generate data tables and detailed findings would be speculative and not based on established scientific results.
Conformational Analysis and Molecular Dynamics Simulations
While specific conformational analysis and molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, its conformational landscape can be inferred from studies of related substituted anilines and general principles of computational chemistry. The flexibility of the 3-chloropropoxy side chain is the primary determinant of the molecule's conformational diversity.
Conformational Analysis:
The key dihedral angles that define the conformation of this compound are associated with the C-O and C-C bonds of the side chain, as well as the rotation of the entire side chain relative to the aniline ring. Semi-empirical and ab initio calculations on similar substituted anilines have been performed to determine ground state conformational energies and structures. colostate.edu For this compound, several low-energy conformers would be expected, arising from the rotation around these bonds.
Theoretical calculations would likely identify conformers that minimize steric hindrance between the side chain and the amino group on the aniline ring. Intramolecular hydrogen bonding between the amino group and the ether oxygen of the side chain is also a possibility that could stabilize certain conformations. The relative energies of these conformers would determine their population at a given temperature.
Below is a hypothetical table of possible low-energy conformers and their theoretically expected relative energies, based on general principles of steric and electronic interactions.
| Conformer | Dihedral Angle 1 (Cring-Cring-O-C) | Dihedral Angle 2 (Cring-O-C-C) | Dihedral Angle 3 (O-C-C-C) | Expected Relative Energy (kcal/mol) |
| 1 | ~0° | ~180° (anti) | ~180° (anti) | 0.0 (Global Minimum) |
| 2 | ~0° | ~60° (gauche) | ~180° (anti) | 0.5 - 1.5 |
| 3 | ~90° | ~180° (anti) | ~180° (anti) | 1.0 - 2.5 |
| 4 | ~0° | ~180° (anti) | ~60° (gauche) | 0.8 - 2.0 |
Molecular Dynamics Simulations:
Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in various environments. In an aqueous solution, the simulations would likely show the flexible chloropropoxy chain exploring a wide range of conformations. The amphiphilic nature of the molecule, with its polar aniline head and more nonpolar chloropropoxy tail, would influence its interactions with water molecules.
In a simulated biological membrane environment, the aniline moiety would likely prefer the more polar interface, while the chloropropoxy chain could penetrate the hydrophobic core of the lipid bilayer. MD simulations would be crucial in understanding these interactions at an atomic level, providing information on the preferred orientation and dynamics of the molecule within such complex systems.
Theoretical Studies of Intermolecular Interactions and Self-Assembly
The molecular structure of this compound suggests the potential for a variety of intermolecular interactions that could lead to self-assembly under specific conditions. Theoretical studies on similar aniline derivatives provide a framework for understanding these potential interactions.
Intermolecular Interactions:
The primary intermolecular interactions expected for this compound include:
Hydrogen Bonding: The amino group (-NH2) on the aniline ring can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors in the surrounding medium or with other molecules of this compound.
Dipole-Dipole Interactions: The presence of the electronegative chlorine and oxygen atoms creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that can contribute to molecular association.
π-π Stacking: The aromatic aniline ring can participate in π-π stacking interactions, which are common in aromatic compounds and contribute to the stability of aggregated structures.
Hydrophobic Interactions: The propyl chain in the chloropropoxy group provides a hydrophobic character to that part of the molecule, which can drive the association of these nonpolar regions in aqueous environments to minimize contact with water.
Theoretical investigations into the intermolecular interactions of aniline with other molecules have highlighted the importance of hydrogen bonding and π-π stacking in the formation of molecular complexes. nih.gov
Self-Assembly:
The amphiphilic nature of this compound, with its hydrophilic aniline head and hydrophobic chloropropoxy tail, makes it a candidate for self-assembly into organized structures such as micelles or bilayers in aqueous solutions. Studies on functional oligo(aniline)-based amphiphiles have demonstrated their ability to self-assemble into nanowires. acs.orgnih.gov While this compound is a smaller molecule, similar driving forces for self-assembly would be at play.
Computational modeling, such as coarse-grained molecular dynamics, could be employed to simulate the self-assembly process of a large number of this compound molecules over time, predicting the morphology of the resulting aggregates. The balance between the attractive intermolecular forces and the entropic cost of aggregation would determine the critical aggregation concentration and the stability of the self-assembled structures.
Application of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structure. While no specific QSRR models for this compound have been published, the methodology can be applied to this compound and its derivatives to predict various physicochemical and biological properties.
Methodology:
A QSRR study would involve a set of aniline derivatives with varying substituents, including this compound. For each compound, a series of molecular descriptors would be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
Topological Descriptors: Molecular connectivity indices, shape indices, and molecular weight.
Quantum Chemical Descriptors: Total energy, heat of formation, and polarizability.
These descriptors would then be correlated with an experimentally measured property (e.g., reaction rate, binding affinity, lipophilicity) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. QSPR (Quantitative Structure-Property Relationship) studies have been conducted on aniline derivatives to predict properties like viscosity. researchgate.netutq.edu.iq
Potential Applications for this compound:
QSRR models could be developed to predict various properties of this compound, including:
Lipophilicity (logP): This is a crucial parameter in drug design, and QSAR models have been successfully built for aniline derivatives to predict their lipophilicity. researchgate.net
Toxicity: QSAR models can be used to predict the toxicity of compounds, which is important for assessing their environmental and biological safety.
Reactivity: The reactivity of the aniline nitrogen or the aromatic ring towards electrophilic substitution could be modeled using QSRR. Studies have used computational methods to predict the oxidation potentials of substituted anilines. rsc.org
The following table provides examples of molecular descriptors that would be relevant for a QSRR study of this compound.
| Descriptor Class | Specific Descriptor | Potential Relevance |
| Electronic | HOMO Energy | Relates to the electron-donating ability and susceptibility to oxidation. |
| Electronic | LUMO Energy | Relates to the electron-accepting ability and susceptibility to reduction. |
| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |
| Topological | Molecular Weight | Basic property affecting physical characteristics. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Quantum Chemical | Polarizability | Describes the molecule's response to an electric field, affecting intermolecular forces. |
| Quantum Chemical | Sum of atomic charges on the N atom | Indicates the nucleophilicity of the amino group. |
Role of 2 3 Chloropropoxy Aniline in Advanced Organic Synthesis and Chemical Research
Building Block for the Synthesis of Complex Organic Architectures
The strategic placement of an amino group and an alkyl halide chain on the same aromatic ring makes 2-(3-Chloropropoxy)aniline a powerful tool for constructing intricate organic molecules. The aniline (B41778) moiety serves as a classical nucleophile or a directing group for aromatic substitutions, while the chloropropoxy tail provides a site for subsequent cyclization or functionalization, enabling the assembly of complex, multi-ring systems.
Synthesis of Polycyclic Heterocyclic Systems (e.g., Quinolines, Quinazolinones, Benzotriazines)
The aniline portion of this compound is a key starting point for building various nitrogen-containing heterocyclic cores that are prevalent in medicinal chemistry and materials science.
Quinolines: Substituted anilines are fundamental precursors in several named reactions for quinoline (B57606) synthesis. pharmaguideline.comiipseries.org Methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as the core nitrogen-containing component. nih.gov In these reactions, the aniline ring and its amino group become incorporated into the final quinoline structure. The presence of the 3-chloropropoxy group on the aniline starting material allows for the generation of quinolines bearing this functional side chain, which can be used for further molecular elaboration or to modulate the compound's physicochemical properties. A three-component deaminative coupling reaction of anilines with aldehydes and allylamines, catalyzed by ruthenium complexes, represents a modern approach to creating 2,3-disubstituted quinolines. rsc.org
Quinazolinones: These bicyclic heterocycles are often synthesized from precursors like 2-aminobenzonitriles or anthranilic acid derivatives. researchgate.netresearchgate.net As a substituted aniline, this compound can be envisioned as a precursor to these starting materials through appropriate functional group transformations. For instance, formylation followed by cyclization is a common route. The resulting quinazolinone would feature the 3-chloropropoxy substituent, making it a useful intermediate for further chemical exploration. nih.gov
Benzotriazines: Research has demonstrated the direct use of chloroalkoxy groups in the synthesis of biologically active benzotriazines. researchgate.net In a study focused on developing inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a series of substituted 1,2,3-benzotriazines were synthesized. The introduction of a 3-chloropropoxy group was found to enhance the antiproliferative effects of these compounds. A notable example from this research is 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine, highlighting the direct incorporation of the chloropropoxy moiety in the final complex structure. researchgate.net
Table 1: Polycyclic Heterocyclic Systems Derived from Aniline Precursors
| Heterocyclic System | General Synthetic Precursor | Potential Role of this compound | Key Synthetic Methods |
|---|---|---|---|
| Quinolines | Substituted Anilines | Serves as the aniline component, introducing the chloropropoxy side chain. | Skraup, Doebner-von Miller, Friedländer, Pfitzinger Annulation. pharmaguideline.comnih.gov |
| Quinazolinones | 2-Aminobenzamides, Anthranilic Acids | A precursor to the necessary substituted starting materials. | Condensation and cyclization reactions. researchgate.netnih.gov |
| Benzotriazines | Substituted Anilines / Benzene (B151609) Diamines | Direct incorporation as a key reactant to introduce the chloropropoxy group. | Diazotization and cyclization; Tandem reactions. researchgate.net |
Formation of Substituted Pyrimidine (B1678525) and Pyrido-Scaffolds
The nucleophilic nature of the aniline nitrogen in this compound makes it an ideal reaction partner for constructing pyrimidine-based structures, including the fused pyrido[2,3-d]pyrimidine (B1209978) system, a scaffold of significant interest in drug discovery. researchgate.net
Substituted Pyrimidines: Substituted anilines are commonly used to synthesize N-aryl pyrimidine derivatives. nih.gov These syntheses often involve the condensation of an aniline with a pyrimidine precursor bearing a suitable leaving group, such as a halogen. The reaction results in the formation of a C-N bond, attaching the substituted aniline to the pyrimidine ring. The use of this compound in such reactions would yield pyrimidine derivatives functionalized with the chloropropoxy group, providing a handle for further chemical modification or intramolecular cyclization.
Pyrido-Scaffolds: The synthesis of pyrido[2,3-d]pyrimidines has been effectively achieved using modern cross-coupling techniques. For example, the Buchwald-Hartwig amination has been successfully employed to couple substituted anilines with 6-bromo-pyrido[2,3-d]pyrimidine precursors. nih.gov This palladium-catalyzed reaction is highly efficient for forming the crucial C-N bond between the aniline and the pyridopyrimidine core. Employing this compound in this reaction would produce N-(2-(3-chloropropoxy)phenyl)pyrido[2,3-d]pyrimidines, which are valuable for structure-activity relationship studies in various therapeutic areas. nih.gov
Table 2: Synthesis of Pyrimidine and Pyrido-Scaffolds
| Scaffold | Synthetic Strategy | Role of this compound | Reaction Type |
|---|---|---|---|
| Substituted Pyrimidines | Condensation with a halogenated pyrimidine. | Nucleophilic aniline component. | Nucleophilic Aromatic Substitution. nih.gov |
| Pyrido[2,3-d]pyrimidines | Coupling with a bromo-substituted pyridopyrimidine. | Aniline coupling partner. | Buchwald-Hartwig Amination. nih.gov |
Integration into Fused Ring Systems
The unique bifunctional nature of this compound is particularly advantageous for the synthesis of fused ring systems where both the aniline and the chloropropoxy groups participate in ring-forming reactions. organic-chemistry.org A common strategy involves an initial reaction utilizing the aniline nitrogen to form a heterocyclic ring, followed by a subsequent intramolecular cyclization involving the chloropropoxy side chain.
This sequential reaction pathway allows for the construction of complex, multi-cyclic frameworks in a controlled manner. For instance, after forming a quinoline or pyrimidine ring via the aniline moiety, the terminal chloride on the propoxy chain can act as an electrophile. An appropriately positioned nucleophile within the newly formed ring system can then attack this electrophile, leading to the formation of an additional fused ring. This approach provides access to novel tricyclic and tetracyclic structures that would be challenging to synthesize through other methods. nih.gov
Intermediate in the Preparation of Diverse Aromatic Amine Derivatives
Beyond its role in heterocycle synthesis, this compound serves as a valuable intermediate for preparing a variety of functionalized aromatic amines. The presence of the primary amino group allows for a range of classical transformations, while the chloropropoxy chain can be retained for later use or modified to introduce new functionalities.
Functionalized Anilides and Benzamides Synthesis
The primary amino group of this compound readily undergoes acylation reactions to form stable amide bonds, yielding anilides and benzamides.
Anilides: Reaction with acyl chlorides or anhydrides converts the aniline into the corresponding anilide. This transformation is often used to protect the amino group or to introduce specific acyl moieties as part of a larger synthetic strategy. The resulting N-(2-(3-chloropropoxy)phenyl)acetamide, for example, retains the reactive chloro group for subsequent reactions.
Benzamides: Similarly, reaction with benzoyl chloride or its derivatives produces functionalized benzamides. Substituted benzamides are a common feature in many pharmaceutical compounds. The synthesis of novel benzamides often involves the aminolysis of an activated carboxylic acid or ester with a substituted aniline. mdpi.com Using this compound as the amine component allows for the straightforward incorporation of its unique side chain into the final benzamide (B126) product.
Construction of Substituted Phenoxyanilines
This compound is structurally a derivative of 2-phenoxyaniline, where the ether linkage is replaced by a propoxy chain. It serves as a key intermediate for creating more complex molecules that fall under the broad class of substituted phenoxyanilines. The reactivity of the terminal chloride provides a key site for introducing further diversity.
Nucleophilic substitution of the chloride atom is a straightforward method to elaborate the side chain. It can be replaced by a variety of nucleophiles, such as amines, azides, thiols, or cyanides, to generate a library of new derivatives. For example, reaction with sodium azide (B81097) would produce 2-(3-azidopropoxy)aniline, an intermediate that can participate in "click chemistry" reactions (e.g., Huisgen cycloaddition) to link the molecule to other complex fragments. This chemical versatility makes this compound a valuable platform for constructing novel and highly functionalized aromatic amine derivatives. chemdad.com
Contribution to Novel Synthetic Methodologies
There is no specific information in the reviewed literature that details the contribution of This compound to the development of novel synthetic methodologies.
No research articles were identified that specifically investigate the use of This compound in catalyst-free chemical transformations. While the field of catalyst-free synthesis is an active area of research, the application of this particular compound has not been documented in the accessible scientific literature.
Similarly, a search of chemical databases and research publications did not yield any instances where This compound has been utilized as a key component in the development of multicomponent reaction (MCR) strategies. MCRs are a significant area of organic synthesis, but the involvement of this specific aniline derivative appears to be undocumented.
Utility in Structure-Activity Relationship (SAR) Investigations for Chemical Probes
There is no available data to suggest that This compound has been employed in structure-activity relationship (SAR) studies for the development of chemical probes. SAR investigations are crucial for optimizing the efficacy and selectivity of bioactive molecules, but the literature does not indicate that this compound has been a subject of or a tool for such studies.
Q & A
Q. What are the critical steps in synthesizing 2-(3-Chloropropoxy)aniline, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves:
Nitro Reduction : Reduce 2-nitroaniline to 2-aminophenol using catalytic hydrogenation (e.g., Pd/C, H₂) .
Alkylation : React 2-aminophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropoxy group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .
- Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of 2-aminophenol to alkylating agent) to improve yield.
Q. How can the molecular structure of this compound be rigorously characterized?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the aromatic proton environment (δ 6.5–7.5 ppm) and chloropropoxy chain protons (δ 3.5–4.5 ppm for OCH₂, δ 1.8–2.2 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 216.6) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values).
Advanced Tip : Compare experimental IR spectra with computational predictions (DFT) to resolve ambiguities in functional group assignments.
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can these be mitigated?
Answer: Key Challenges :
- Undesired Alkylation : The amino group may react with excess alkylating agent, forming bis-alkylated byproducts.
- Hydrolysis : The chloropropoxy group can hydrolyze to propanol under basic conditions.
Q. Mitigation Strategies :
- Use a protecting group (e.g., acetyl) for the amine during alkylation, followed by deprotection .
- Conduct reactions under anhydrous conditions (e.g., molecular sieves) to suppress hydrolysis .
- Employ kinetic studies (UV-Vis or in-situ IR) to identify optimal reaction termination points.
Q. What analytical methods are suitable for detecting trace impurities in this compound, and how can data contradictions be resolved?
Answer: Methods :
- HPLC-MS : Detect impurities at ppm levels (e.g., residual alkylating agents or degradation products) .
- GC-ECD : Quantify chlorinated byproducts (e.g., 3-chloropropanol) with high sensitivity .
Q. Resolving Contradictions :
- Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS).
- Apply principal component analysis (PCA) to impurity datasets to identify systematic errors .
Q. How can computational modeling predict the environmental fate of this compound in soil systems?
Answer: Approach :
QSAR Models : Estimate biodegradability (e.g., BIOWIN) and soil adsorption (Kₒc) based on molecular descriptors .
Transport Modeling : Simulate leaching behavior using HYDRUS-1D, incorporating parameters like soil porosity and hydraulic conductivity .
Q. Validation :
Q. What are the challenges in incorporating this compound into functional polymers, and how can they be addressed?
Answer: Challenges :
- Reactivity Mismatch : The amine group may interfere with polymerization initiators (e.g., free radicals).
- Thermal Instability : Degradation at high temperatures (>150°C) during processing.
Q. Solutions :
- Use controlled polymerization (e.g., RAFT) to preserve functional groups .
- Introduce stabilizers (e.g., antioxidants like BHT) during melt processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
